Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 4-position and the chloro and methyl substituents at the 1-position of the pyrazole ring are indicative of the compound's potential for further chemical modification and its utility in various chemical reactions .
Synthesis Analysis
The synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate and related compounds typically involves multi-step reactions, including regioselective acylation, alkylation, and cyclocondensation methods. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via regioselective acylation and alkylation of a related pyrazole derivative . Similarly, the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate involves selective cyclocondensation with 1,3-dicarbonyl compounds . These methods demonstrate the versatility of pyrazole derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further undergo cyclization to form condensed pyrazoles . Additionally, the reactivity of the amino group in ethyl 3-amino-1H-pyrazole-4-carboxylate has been exploited in diazotization and coupling reactions to afford various pyrazolo-triazines and triazoles . These reactions highlight the synthetic utility of pyrazole derivatives in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate and related compounds are influenced by their molecular structure. Spectroscopic methods such as IR, UV-Vis, and NMR are commonly used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), provide additional insights into the electronic properties, such as the distribution of frontier molecular orbitals and the molecular electrostatic potential. These properties are essential for predicting the reactivity and stability of the compounds and for designing new molecules with desired characteristics.
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is primarily used in the synthesis of various organic compounds. For example, it was used in attempts to synthesize ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate, illustrating its role as a precursor in complex chemical reactions (Beck & Lynch, 1987). Additionally, it reacted with hydrazines to yield mixtures of regioisomeric pyrazoles, underlining its versatility in creating structurally diverse compounds (Mikhed’kina et al., 2009).
Structural Analysis and Characterization
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate has been a subject of structural analysis and characterization. Studies have detailed the synthesis, spectroscopic and X-ray structural analysis of similar pyrazole esters, providing insights into their molecular geometry and electronic structures. These studies often employ techniques like Fourier transform infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), and NMR spectroscopy (Viveka et al., 2016).
Application in Coordination Polymers
This compound has been utilized in the synthesis of coordination polymers. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from similar pyrazole carboxylates, were used to assemble with Zn(II) and Cd(II) ions, leading to the formation of various coordination polymers with distinct structural features (Cheng et al., 2017).
Role in Antimicrobial and Anticancer Studies
Compounds synthesized from ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate have been studied for their potential antimicrobial and anticancer properties. Novel pyrazole derivatives with various moieties, synthesized from similar compounds, exhibited significant antimicrobial and anticancer activities, highlighting their potential in pharmaceutical research (Hafez et al., 2016).
Safety And Hazards
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 5-chloro-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDEVVNDSYMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374504 | |
Record name | Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
56984-32-8 | |
Record name | Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56984-32-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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